4-Benzyloxyphenylglyoxal hydrate
Description
4-Benzyloxyphenylglyoxal hydrate is a glyoxal derivative featuring a benzyloxy substituent at the para position of the phenyl ring. Its structure comprises a glyoxal group (α-oxoacetaldehyde) and a benzyloxy-protected aromatic system. This compound is commonly utilized in organic synthesis, particularly in the preparation of heterocycles and as a precursor for advanced intermediates. Its hydrate form enhances stability and solubility in polar solvents .
Key properties (inferred from structural analogues):
Properties
IUPAC Name |
2-oxo-2-(4-phenylmethoxyphenyl)acetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3.H2O/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-10H,11H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAHXZNJDSHRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661712 | |
| Record name | [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63846-62-8 | |
| Record name | [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxyphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the reaction of 4-benzyloxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-benzyloxybenzaldehyde and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The reaction mixture is heated to promote the condensation reaction, leading to the formation of 4-benzyloxyphenylglyoxal hydrate.
Industrial Production Methods
Industrial production of 4-benzyloxyphenylglyoxal hydrate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenylglyoxal derivatives.
Scientific Research Applications
4-Benzyloxyphenylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzyloxyphenylglyoxal hydrate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is primarily due to the presence of the glyoxal group, which is highly electrophilic and can react with nucleophiles such as amino acids in proteins.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly influences reactivity, solubility, and stability. Below is a comparative analysis:
Research Findings and Trends
Recent studies highlight the utility of 4-benzyloxyphenylglyoxal hydrate in asymmetric catalysis and metal-organic frameworks (MOFs). Its benzyloxy group’s stability under acidic conditions makes it superior to methoxy analogues in prolonged reactions . In contrast, trifluoromethyl variants, though reactive, face declining use due to sustainability mandates .
Biological Activity
4-Benzyloxyphenylglyoxal hydrate (CAS No. 63846-62-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Benzyloxyphenylglyoxal hydrate features a glyoxal moiety attached to a benzyloxyphenyl group. Its chemical structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The compound is characterized by the following structure:
The biological activity of 4-Benzyloxyphenylglyoxal hydrate is primarily attributed to its ability to modulate key biochemical pathways. The mechanisms include:
- Interaction with Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Influence on Cell Signaling : It affects signaling pathways related to cell proliferation and apoptosis, indicating potential anti-cancer properties.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that 4-Benzyloxyphenylglyoxal hydrate demonstrates cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis through modulation of signaling pathways associated with cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against both bacterial and fungal strains. Minimum inhibitory concentration (MIC) assays have been conducted to evaluate its effectiveness against resistant strains.
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects by modulating neurotransmitter systems, particularly through interactions with GABA receptors.
Anticancer Studies
A significant study highlighted the anticancer potential of 4-Benzyloxyphenylglyoxal hydrate. The findings indicated:
- Cell Lines Tested : The compound was tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
- Mechanism of Action : It was found to induce apoptosis via the intrinsic pathway, involving mitochondrial dysfunction and activation of caspases.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HT-29 | 12.5 | Caspase activation |
Antimicrobial Activity
In antimicrobial studies, 4-Benzyloxyphenylglyoxal hydrate demonstrated effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate its potential as a therapeutic agent against resistant strains.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of 4-Benzyloxyphenylglyoxal hydrate is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The compound is expected to have moderate absorption characteristics due to its lipophilicity.
- Metabolism : It undergoes metabolism primarily through conjugation reactions, which may affect its bioavailability.
- Toxicity Profile : Preliminary toxicity assessments suggest low toxicity at therapeutic doses, although further studies are needed for comprehensive evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
